molecular formula C22H27N3O5S2 B5458971 methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

methyl 4-{[3-(3-{[3-(4-morpholinyl)propyl]amino}-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate

Cat. No. B5458971
M. Wt: 477.6 g/mol
InChI Key: QBYZNOPQCZKGJK-OBGWFSINSA-N
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Description

The compound contains a morpholinyl group, which is a common feature in many organic compounds . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH . This heterocycle features both amine and ether functional groups . Because of the amine, morpholine is a base; its conjugate acid is called morpholinium .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of reactions. For example, the morpholinyl group could potentially be introduced via a nucleophilic substitution reaction .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group in the morpholinyl group could participate in acid-base reactions .

properties

IUPAC Name

methyl 4-[(E)-[3-[3-(3-morpholin-4-ylpropylamino)-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S2/c1-29-21(28)17-5-3-16(4-6-17)15-18-20(27)25(22(31)32-18)10-7-19(26)23-8-2-9-24-11-13-30-14-12-24/h3-6,15H,2,7-14H2,1H3,(H,23,26)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYZNOPQCZKGJK-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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